2-(Cyclopropylmethoxy)benzaldehyde
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Overview
Description
2-(Cyclopropylmethoxy)benzaldehyde is an organic compound characterized by a benzene ring substituted with a cyclopropylmethoxy group and an aldehyde group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-hydroxybenzaldehyde (salicylaldehyde) and cyclopropylmethyl chloride.
Reaction Conditions: The reaction involves nucleophilic substitution where the hydroxyl group of salicylaldehyde is replaced by the cyclopropylmethoxy group. This reaction is usually carried out in the presence of a strong base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclopropylmethoxy group incorporation.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 2-(cyclopropylmethoxy)benzoic acid.
Reduction: Reduction reactions can convert the aldehyde group to a primary alcohol, yielding 2-(cyclopropylmethoxy)phenylmethanol.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring can be further functionalized.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl3) as catalysts.
Major Products Formed:
Oxidation: 2-(Cyclopropylmethoxy)benzoic acid.
Reduction: 2-(Cyclopropylmethoxy)phenylmethanol.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
2-(Cyclopropylmethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of fragrances and flavors due to its unique chemical structure.
Mechanism of Action
The mechanism by which 2-(Cyclopropylmethoxy)benzaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may act as a ligand for certain receptors, binding to them and modulating their activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
2-(Cyclopropylmethoxy)benzaldehyde is unique due to its cyclopropylmethoxy group, which imparts distinct chemical properties compared to other benzaldehydes. Similar compounds include:
2-Methoxybenzaldehyde (Veratraldehyde): Similar structure but with a methoxy group instead of cyclopropylmethoxy.
2-Ethoxybenzaldehyde: Contains an ethoxy group, which affects its reactivity and properties.
2-Propoxybenzaldehyde: Features a propoxy group, altering its chemical behavior.
Properties
IUPAC Name |
2-(cyclopropylmethoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-7-10-3-1-2-4-11(10)13-8-9-5-6-9/h1-4,7,9H,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXZBUQPDJHULR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=CC=C2C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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